molecular formula C13H19ClN2O2 B15228910 3-Amino-1-benzylpiperidine-3-carboxylicacidhydrochloride

3-Amino-1-benzylpiperidine-3-carboxylicacidhydrochloride

Cat. No.: B15228910
M. Wt: 270.75 g/mol
InChI Key: MZUVIFFGGNFHLM-UHFFFAOYSA-N
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Description

3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with a piperidine ring structure. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of an amino group, a benzyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the use of enzyme cascades, where variants of galactose oxidase and imine reductase are utilized to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product. This method ensures high enantiopurity and prevents racemization of key intermediates .

Industrial Production Methods

Industrial production of this compound often involves the use of Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclization of α-amino acids. These methods are well-established but may require optimization to improve chiral control and reduce the use of expensive and toxic reagents .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, amines, and carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in organic synthesis and the development of new chemical reactions.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-1-benzylpiperidine
  • (S)-3-Amino-1-benzylpiperidine
  • 4-Amino-1-benzylpiperidine

Uniqueness

3-Amino-1-benzylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers higher enantiopurity and versatility in synthetic applications .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

3-amino-1-benzylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,14H2,(H,16,17);1H

InChI Key

MZUVIFFGGNFHLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N.Cl

Origin of Product

United States

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